The synthesis of STEAP1 involves standard molecular biology techniques such as polymerase chain reaction (PCR) for amplification of the STEAP1 gene followed by cloning into expression vectors for protein production. The recombinant protein can be expressed in suitable systems such as bacterial or mammalian cells. Techniques like Western blotting and immunohistochemistry are employed to confirm protein expression and localization .
The three-dimensional structure of STEAP1 has been elucidated through cryo-electron microscopy, revealing a trimeric arrangement with a heme B prosthetic group embedded within its transmembrane domain. The structure shows that STEAP1 adopts a reductase-like conformation, which is crucial for its potential enzymatic functions despite lacking certain intracellular domains that are characteristic of other members of the STEAP family . The heme redox potential of STEAP1 has been measured at approximately −114 to −118 mV, indicating its capability for electron transfer processes .
While STEAP1 does not catalyze metal ion reduction like its counterparts, it may still participate in cellular iron metabolism through interactions with transferrin and its receptor. This suggests a potential role in iron uptake mechanisms despite its lack of direct reductase activity . The biochemical pathways involving STEAP1 include interactions with reactive oxygen species (ROS) regulation and apoptosis induction in cancer cells .
STEAP1's mechanism of action involves its role as a cell surface antigen that mediates various signaling pathways associated with cancer progression. It has been implicated in promoting cell proliferation and invasion through modulation of pathways involving nuclear factor-erythroid 2-related factor 2 (NRF2) and c-Myc. These interactions lead to increased ROS levels under certain conditions, contributing to intrinsic apoptosis in cancer cells when silenced . Moreover, the expression patterns of STEAP1 suggest it could serve as a therapeutic target due to its limited expression in normal tissues compared to cancerous tissues .
STEAP1 is characterized by its membrane-bound structure with hydrophobic regions that facilitate its integration into lipid bilayers. Its stability is influenced by the presence of heme groups, which are critical for redox reactions. The protein's solubility properties are also essential for its functionality within cellular membranes . The predicted molecular weight ranges from 50 to 55 kilodaltons depending on glycosylation states observed in different cell lines .
The potential applications of Metalloreductase STEAP1 are primarily centered around cancer therapy. Given its overexpression in various malignancies, particularly prostate cancer, it serves as an attractive target for immunotherapy approaches such as chimeric antigen receptor T cell therapy. Research indicates that targeting STEAP1 can enhance antitumor responses while minimizing effects on normal tissues due to its restricted expression profile . Additionally, understanding the role of STEAP1 in metal metabolism may provide insights into therapeutic strategies for managing iron-related disorders alongside cancer treatment .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: